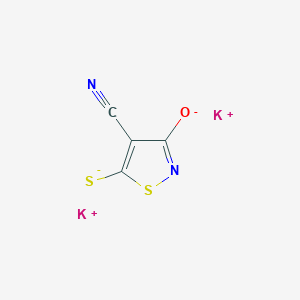
dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is a chemical compound with the molecular formula C4K2N2OS2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide typically involves the reaction of cyanoacetamide derivatives with thioamides under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, followed by the reaction with thioamides . The reaction conditions often involve solvent-free methods or the use of toluene as a solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives .
科学的研究の応用
Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
作用機序
The mechanism of action of dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer drug containing a thiazole ring.
Uniqueness
Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
dipotassium;4-cyano-5-sulfido-1,2-thiazol-3-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS2.2K/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDODMKAVLFMK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1[O-])[S-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
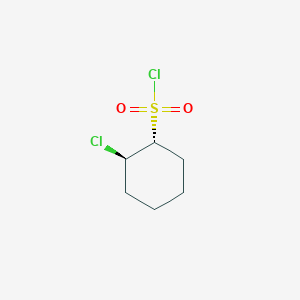
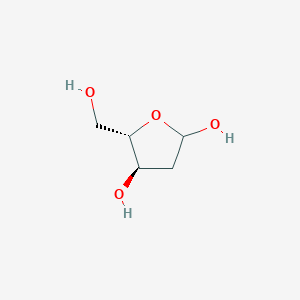

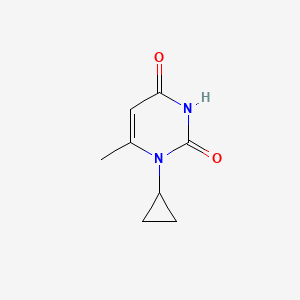

![Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-](/img/structure/B6598811.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)



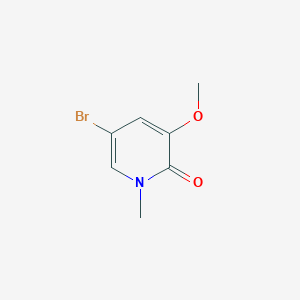

![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
